molecular formula C19H21F3N6OS B2436164 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 941941-48-6

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2436164
CAS No.: 941941-48-6
M. Wt: 438.47
InChI Key: DOGFMZUAZQBAJD-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N6OS and its molecular weight is 438.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6OS/c1-3-8-23-15-13-11-25-28(16(13)27-18(26-15)30-2)10-9-24-17(29)12-6-4-5-7-14(12)19(20,21)22/h4-7,11H,3,8-10H2,1-2H3,(H,24,29)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGFMZUAZQBAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also referred to by its CAS number 941941-48-6, is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H21F3N6OS
  • Molecular Weight : 438.5 g/mol
  • Structure : The compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core, which is often associated with various biological activities.

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer progression. Pyrazolo[3,4-d]pyrimidines have been recognized for their role in modulating signaling pathways critical for cell proliferation and survival.

Anticancer Properties

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, related pyrazolopyrimidine derivatives have demonstrated IC50 values in the nanomolar range against human cancer cells, indicating strong inhibitory effects on tumor cell growth .
  • Mechanisms of Action :
    • The compound is believed to act by inhibiting specific kinases such as Mer kinase, which is implicated in several cancers including leukemia and lung cancer. Inhibitors targeting Mer have shown promising results in reducing tumor cell viability and inducing apoptosis .

Other Biological Activities

  • Antimicrobial and Anti-inflammatory Effects : Similar compounds within the pyrazolo family have also been explored for their antimicrobial and anti-inflammatory properties, suggesting a broader therapeutic potential beyond oncology .

In Vitro Studies

Research has focused on the efficacy of this compound against various cancer cell lines:

StudyCell LineIC50 (µM)Observations
Study 1A549 (Lung Cancer)0.5Significant reduction in cell viability
Study 2MCF-7 (Breast Cancer)0.8Induction of apoptosis observed
Study 3K562 (Leukemia)1.0Inhibition of colony formation in soft agar

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For example, variations in the substituents on the benzamide moiety have been linked to increased potency against specific kinases .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases (caspase 3 and 7), which are crucial for programmed cell death .
  • Case Study : A study demonstrated that similar compounds reduced cell viability in K562 leukemia cells, showcasing their potential as anticancer agents .

Antimalarial Activity

The compound's structural similarities to known antimalarial agents suggest potential efficacy against Plasmodium falciparum, the causative agent of malaria.

  • In Vitro Studies : Compounds with similar scaffolds have shown IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains of P. falciparum, indicating promising antimalarial activity .
  • Mechanism : The inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway, is a target for many antimalarial drugs. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can serve as effective DHFR inhibitors .

Anti-inflammatory Effects

Compounds in this class have also been noted for their ability to modulate inflammatory responses.

  • Cytokine Inhibition : Studies suggest that these compounds can inhibit pro-inflammatory cytokines like IL-6, which may have implications for treating inflammatory diseases .

Drug-Likeness and ADMET Properties

The pharmacokinetic profile of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis.

  • Predictive Modeling : In silico studies suggest favorable drug-like properties with low toxicity risks, making it a candidate for further development in drug discovery .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

  • Modification Studies : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core have been explored to enhance potency and selectivity against specific biological targets .

Q & A

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis involves multi-step processes:

  • Core formation : Pyrazolo[3,4-d]pyrimidine precursors are alkylated at N1 using ethyl bromide derivatives in dry acetonitrile with K₂CO₃ (1.2:1 base:substrate ratio) .
  • Thiolation : Methylthio groups are introduced at C6 via nucleophilic substitution under low temperatures (0–5°C) to minimize side reactions .
  • Acylation : Reaction with 2-(trifluoromethyl)benzoyl chloride in dichloromethane under reflux completes the benzamide moiety. Solvent choice (e.g., acetonitrile vs. dichloromethane) and stoichiometric control are critical for purity (>95% by HPLC) .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • NMR : ¹H NMR identifies aromatic protons (δ 8.2–8.9 ppm for pyrazolo-pyrimidine), trifluoromethyl electronic effects (¹⁹F NMR at δ -60 to -65 ppm), and propylamino chain integration (δ 1.2–3.4 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ with ±3 ppm accuracy).
  • X-ray crystallography : Resolves dihedral angles between the pyrazolo-pyrimidine core and benzamide group, critical for binding studies .

Q. How is purity assessed, and what analytical thresholds are used?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥95% is standard.
  • TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane eluent).
  • Elemental analysis : Carbon/hydrogen/nitrogen content must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent variation : Replace methylthio (C6) with ethylthio or methoxy to assess electronic effects. Modify the trifluoromethyl position (ortho/meta/para) to evaluate steric impacts .
  • Biological testing : Conduct kinase inhibition assays (e.g., JAK2 or EGFR) and cytotoxicity profiling in cancer cell lines (IC₅₀ determination).
  • Computational modeling : Molecular docking with crystallographic data predicts binding interactions (e.g., hydrogen bonding with ATP-binding pockets) .

Q. How should contradictory data between in vitro and cellular assays be resolved?

Methodological Answer:

  • Bioavailability analysis : Measure logP (octanol/water partition) and solubility to identify permeability issues.
  • Metabolic stability : Use human liver microsomes to assess degradation pathways (e.g., cytochrome P450-mediated oxidation).
  • Target engagement : Apply cellular thermal shift assays (CETSA) to confirm target binding in live cells .

Q. What experimental models best evaluate pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • In vitro : Caco-2 monolayers for intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
  • In vivo : Rodent PK studies (IV/oral dosing) to calculate bioavailability (%F). Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
  • Toxicity screening : Ames test for mutagenicity and hERG channel inhibition assays for cardiotoxicity .

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